molecular formula C15H18N2O3 B6977136 4-(2-Acetylpiperidine-1-carbonyl)benzamide

4-(2-Acetylpiperidine-1-carbonyl)benzamide

Cat. No.: B6977136
M. Wt: 274.31 g/mol
InChI Key: BETHAKCKIYWODN-UHFFFAOYSA-N
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Description

4-(2-Acetylpiperidine-1-carbonyl)benzamide is a chemical compound that features a piperidine ring substituted with an acetyl group and a benzamide moiety

Properties

IUPAC Name

4-(2-acetylpiperidine-1-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(18)13-4-2-3-9-17(13)15(20)12-7-5-11(6-8-12)14(16)19/h5-8,13H,2-4,9H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETHAKCKIYWODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCN1C(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetylpiperidine-1-carbonyl)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.

    Acetylation: The piperidine ring is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Formation of Benzamide Moiety: The final step involves the reaction of the acetylated piperidine with benzoyl chloride in the presence of a base to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetylpiperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-(2-Acetylpiperidine-1-carbonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-Acetylpiperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding assays, the compound can act as an agonist or antagonist, influencing the signaling pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Acetylpiperidine-1-carbonyl)aniline
  • 4-(2-Acetylpiperidine-1-carbonyl)phenol
  • 4-(2-Acetylpiperidine-1-carbonyl)benzoic acid

Uniqueness

4-(2-Acetylpiperidine-1-carbonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications.

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